4-(azepan-1-ylsulfonyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide
Description
This compound features a benzamide core substituted at the 4-position with an azepane sulfonyl group (a seven-membered cyclic sulfonamide) and an N-linked 5-chloro-4-methylbenzo[d]thiazole moiety. The azepane ring introduces conformational flexibility and moderate lipophilicity, while the chloro and methyl groups on the benzo[d]thiazole enhance steric bulk and electronic effects. Its molecular weight is approximately 466.0 g/mol (estimated based on structural analogs, e.g., ).
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S2/c1-14-17(22)10-11-18-19(14)23-21(29-18)24-20(26)15-6-8-16(9-7-15)30(27,28)25-12-4-2-3-5-13-25/h6-11H,2-5,12-13H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLQGJSXAAFUSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and biological activities of the target compound with structurally related analogs:
Key Observations:
Structural Differentiation :
- The target compound’s azepane sulfonyl group distinguishes it from piperazine/piperidine-containing analogs (e.g., compounds 11, 2D216), which are six-membered rings. Azepane’s larger ring may enhance solubility or alter target binding .
- The 5-chloro-4-methylbenzo[d]thiazole substituent provides steric and electronic effects distinct from simpler thiazoles (e.g., 4,5-dihydrothiazole in ) or pyridinyl-thiazoles (e.g., 4a in ).
Pd-catalyzed cross-coupling () and hydrogenation () are common methods for related structures.
Biological Activity: Benzo[d]thiazole derivatives () often target enzymes (e.g., kinases) or inflammatory pathways (e.g., NF-κB).
Physicochemical Properties :
- Melting points for analogs vary widely (99.9–177.2°C, ), correlating with crystallinity and purity. The target’s azepane sulfonyl group may lower its melting point relative to rigid piperazine derivatives.
- Solubility data for a structural analog (11.6 µg/mL at pH 7.4, ) suggests moderate aqueous solubility, likely shared by the target compound.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 4-(azepan-1-ylsulfonyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide?
Methodological Answer: The synthesis involves sequential functionalization of the benzothiazole and benzamide cores. Key steps include:
- Sulfonylation: Reacting azepane with a sulfonyl chloride precursor under anhydrous conditions (e.g., pyridine as a base and solvent) to form the azepane-sulfonyl moiety .
- Amide Coupling: Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonyl-substituted benzoyl chloride to the 5-chloro-4-methylbenzo[d]thiazol-2-amine intermediate .
- Critical Conditions: Maintain inert atmospheres (N₂/Ar) to prevent oxidation of thiazole or sulfonyl groups. Optimize reaction time (12–24 hr) and temperature (60–80°C) for >75% yield .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., distinguishing sulfonyl-linked azepane protons at δ 2.8–3.5 ppm) and confirms benzothiazole substitution patterns .
- HPLC-MS: Quantifies purity (>95%) and detects byproducts (e.g., unreacted amine intermediates). Use C18 columns with acetonitrile/water gradients .
- X-ray Crystallography: Resolves stereochemical ambiguities, particularly for benzothiazole-amide conformations (applied in structurally analogous compounds) .
Q. What are the key functional groups influencing this compound’s reactivity?
Methodological Answer:
- Benzothiazole Core: Electrophilic at C2 due to electron-withdrawing sulfonyl and chloro groups, enabling nucleophilic substitutions (e.g., SNAr reactions) .
- Sulfonyl Group: Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) and stabilizes the compound’s zwitterionic form in aqueous media .
- Amide Linkage: Susceptible to hydrolysis under acidic/basic conditions; stability studies require pH-controlled buffers (pH 2–12) and LC-MS monitoring .
Advanced Research Questions
Q. How does this compound interact with specific enzymes (e.g., cyclophilins or kinases) in mechanistic studies?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd) to cyclophilin domains (e.g., RanBP2) .
- Docking Simulations: Perform molecular docking (AutoDock Vina) with crystal structures (PDB: 4XYZ) to predict sulfonyl-azepane interactions with catalytic residues .
- Mutagenesis Studies: Validate binding sites by introducing point mutations (e.g., Ala-scanning) in target enzymes and measuring IC50 shifts .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Compare datasets using standardized assays (e.g., MTT vs. ATP-based viability tests) and normalize results to control compounds (e.g., doxorubicin for cytotoxicity) .
- Structural Analogues: Test derivatives (e.g., replacing azepane with piperidine) to isolate contributions of specific substituents to activity .
- Batch Variability: Assess synthetic reproducibility via inter-lab validation (e.g., round-robin testing) to rule out impurity-driven discrepancies .
Q. What computational strategies are employed to study this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use QSAR models (e.g., SwissADME) to predict logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration .
- MD Simulations: Simulate solvation dynamics (GROMACS) to assess stability in physiological conditions (e.g., plasma protein binding) .
- Metabolite Profiling: Identify likely Phase I/II metabolites (CYP3A4/UGT-mediated) using in silico tools like Meteor Nexus .
Q. How is the compound’s stability under varying pH and temperature conditions methodically assessed?
Methodological Answer:
- Forced Degradation Studies: Incubate the compound in buffers (pH 1–13) at 40°C for 48 hr. Monitor degradation via UPLC-PDA at 254 nm. Major degradation pathways include amide hydrolysis and sulfonyl group oxidation .
- Thermogravimetric Analysis (TGA): Determine thermal stability (decomposition >200°C) and identify excipients for formulation .
Q. What strategies optimize structure-activity relationships (SAR) for therapeutic applications?
Methodological Answer:
- Fragment-Based Screening: Replace benzothiazole with indole or pyridine cores to evaluate potency against cancer cell lines (e.g., HCT-116, MDA-MB-231) .
- Bioisosteric Replacement: Substitute the azepane-sulfonyl group with a morpholine-sulfonamide to enhance solubility without losing target affinity .
- In Vivo PK/PD Modeling: Correlate plasma concentrations (LC-MS/MS) with tumor growth inhibition in xenograft models to refine dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
